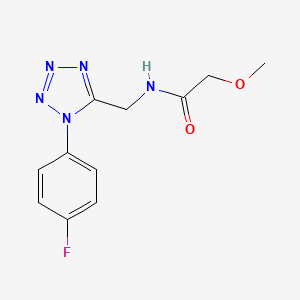![molecular formula C12H11NO2S B2674419 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid CAS No. 94934-07-3](/img/structure/B2674419.png)
1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid is a compound known for its anti-inflammatory properties. It functions by inhibiting the CCR5 receptor, which plays a role in inflammatory diseases such as rheumatoid arthritis and multiple sclerosis . This compound is a fatty acid derivative and has a molecular formula of C12H11NO2S with a molecular weight of 233.29 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid typically involves a base-mediated cascade [3+3] annulation of indoline-2-thiones and nitroallylic acetates . This method is efficient and allows for the regio- and stereoselective formation of the thiopyran annulated indoles .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and intermediates.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for testing and calibration.
Biology: Studied for its role in inhibiting the CCR5 receptor, which is significant in inflammatory pathways.
Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceutical applications.
Mecanismo De Acción
The compound exerts its effects by inhibiting the CCR5 receptor, a protein involved in the inflammatory response . By blocking this receptor, 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid can reduce inflammation and alleviate symptoms of diseases like rheumatoid arthritis and multiple sclerosis . The molecular pathways involved include the modulation of cytokine production and the inhibition of leukocyte migration .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,9-Tetrahydrothiopyrano[2,3-b]indoles: These compounds share a similar thiopyranoindole structure but differ in the position of the thiopyrano ring.
Indoline-2-thiones: These are precursors in the synthesis of thiopyranoindoles and have similar chemical properties.
Uniqueness
1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid is unique due to its specific inhibition of the CCR5 receptor, which is not a common target for many other thiopyranoindole derivatives . This specificity makes it particularly valuable in the treatment of inflammatory diseases .
Propiedades
IUPAC Name |
1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-12(15)7-1-2-10-8(5-7)9-6-16-4-3-11(9)13-10/h1-2,5,13H,3-4,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLCAPKPQWXVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NC3=C2C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2674338.png)
![5-(indoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2674339.png)






![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2674355.png)

![(5R,7S)-N-(Cyanomethyl)-N-cyclopropyl-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2674357.png)

